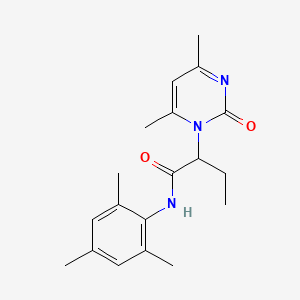![molecular formula C19H17N3O3S B6096749 N-(4-methoxyphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6096749.png)
N-(4-methoxyphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide, also known as MPTA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. MPTA belongs to the class of thioacetamide derivatives and has shown promising results in scientific research for its potential use in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N-(4-methoxyphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide is not fully understood, but several studies have suggested that it exerts its effects by inhibiting various enzymes involved in key cellular processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, this compound has been shown to inhibit the activity of alpha-glucosidase, an enzyme that is responsible for the breakdown of complex carbohydrates into glucose.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in scientific studies. For example, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, this compound has been shown to inhibit the aggregation of beta-amyloid peptides, which are responsible for the development of Alzheimer's disease. Furthermore, this compound has been shown to exhibit hypoglycemic effects by inhibiting the activity of alpha-glucosidase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-methoxyphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide in lab experiments is its potent anticancer activity. This compound has been shown to exhibit cytotoxic effects in various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. Additionally, this compound has been shown to exhibit neuroprotective effects, which could be useful in the development of new drugs for the treatment of Alzheimer's disease. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which could make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(4-methoxyphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide. One possible direction is the development of new drugs based on the structure of this compound for the treatment of various diseases. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, studies could be conducted to optimize the synthesis method of this compound to improve its yield and purity.
Synthesemethoden
The synthesis of N-(4-methoxyphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide involves the reaction of 4-methoxybenzaldehyde, thiourea, and ethyl acetoacetate in the presence of acetic acid and ethanol. The reaction is carried out under reflux conditions for several hours, and the resulting product is then purified using column chromatography. The purity of the final product is confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide has been extensively studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. Several scientific studies have shown that this compound exhibits potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This compound has also been shown to exhibit neuroprotective effects by inhibiting the aggregation of beta-amyloid peptides, which are responsible for the development of Alzheimer's disease. Additionally, this compound has been shown to exhibit hypoglycemic effects by inhibiting the activity of alpha-glucosidase, which is responsible for the breakdown of complex carbohydrates into glucose.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-25-15-9-7-14(8-10-15)20-18(24)12-26-19-21-16(11-17(23)22-19)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,20,24)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMAAXVUJJYXCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-ethoxyphenyl)-3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B6096708.png)
![N-cycloheptyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6096713.png)
![2-{[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B6096719.png)
![6-chloro-4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B6096726.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide](/img/structure/B6096739.png)
![6-(2-chlorophenyl)-3-[(3,4-dimethyl-1-piperazinyl)carbonyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6096747.png)
![4-fluoro-N-({1-[4-(2-oxo-1-pyrrolidinyl)butanoyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6096754.png)
![1-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-2-naphthol](/img/structure/B6096755.png)
![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B6096759.png)
![7-(4-fluorobenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6096760.png)
![3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B6096763.png)
![N-[2-(3-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]tetrahydro-2-furancarboxamide](/img/structure/B6096766.png)
![N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B6096775.png)